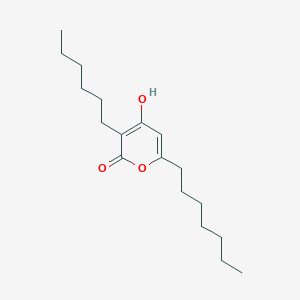
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is a chemical compound with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol . It is known for its unique structure, which includes a pyran-2-one ring substituted with heptyl and hexyl groups, as well as a hydroxyl group at the 4-position . This compound is also referred to as pseudopyronine B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one typically involves the condensation of appropriate aldehydes and ketones followed by cyclization reactions . One common method involves the use of ethyl 2-hexyl-3-oxobutanoate as a starting material, which undergoes aldol condensation with heptanal to form the intermediate product. This intermediate then undergoes cyclization to form the desired pyran-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran-2-one derivatives.
Scientific Research Applications
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyran-2-one ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Heptyl-4-hydroxypyran-2-one: Similar structure but lacks the hexyl group at the 3-position.
3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one: Similar structure but has an undecyl group instead of a heptyl group.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Similar pyran-2-one ring but with different alkyl substitutions.
Uniqueness
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
420782-01-0 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
6-heptyl-3-hexyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C18H30O3/c1-3-5-7-9-10-12-15-14-17(19)16(18(20)21-15)13-11-8-6-4-2/h14,19H,3-13H2,1-2H3 |
InChI Key |
SJGBVXPXTMNDDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=O)O1)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


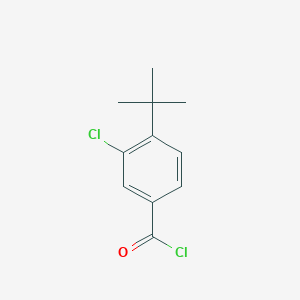
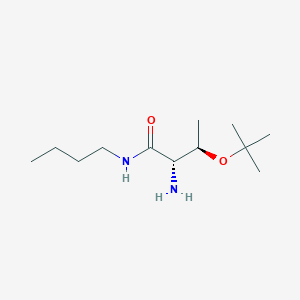
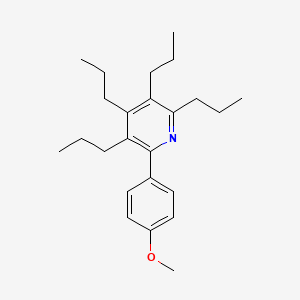

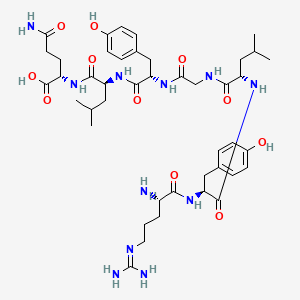
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
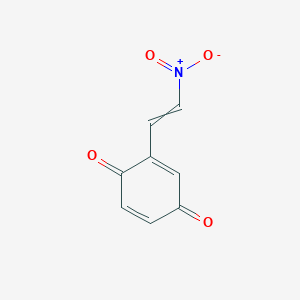

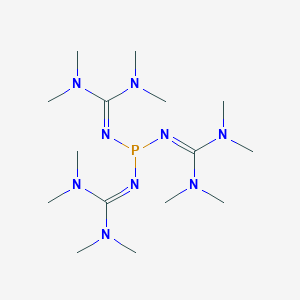

![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
